molecular formula C17H18N2O3 B13610410 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide

Cat. No.: B13610410
M. Wt: 298.34 g/mol
InChI Key: RFNLYCKHHRAELY-UHFFFAOYSA-N
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Description

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone. The presence of both ethoxy and hydroxy groups in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide typically involves the reaction between 4-ethoxy-2-hydroxybenzaldehyde and N-methylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide
  • 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-ethylbenzamide
  • 3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzoate

Uniqueness

3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide is unique due to the presence of both ethoxy and hydroxy groups, which contribute to its distinctive chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and the formation of various derivatives with different properties.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]-N-methylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-3-22-15-8-7-13(16(20)10-15)11-19-14-6-4-5-12(9-14)17(21)18-2/h4-11,20H,3H2,1-2H3,(H,18,21)

InChI Key

RFNLYCKHHRAELY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)NC)O

Origin of Product

United States

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